N-Boc-trans-4-azido-L-proline

Peptide Conformation Collagen Mimetics Polyproline Helices

Researchers requiring PPII helix stabilization face a critical stereochemical choice: generic 4-azidoproline mixtures fail to maintain conformational integrity. This (4R) diastereomer is the definitive solution, proven to stabilize the PPII helix-a property the (4S) isomer actively disrupts. It ensures your collagen mimetic peptides and recognition motifs retain their bioactive conformation. Specified for Boc/Bzl SPPS strategies, this high-purity building block provides a reliable azido handle for site-selective click conjugation without compromising helix stability.

Molecular Formula C10H16N4O4
Molecular Weight 256,26*181,32 g/mole
CAS No. 132622-68-5
Cat. No. B558226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-trans-4-azido-L-proline
CAS132622-68-5
SynonymsN-Boc-trans-4-azido-L-proline; JZEOWBJXFSZTJU-RQJHMYQMSA-N; ZINC34382976; (4R)-1-(tert-Butoxycarbonyl)-4-azido-L-proline; 132622-68-5
Molecular FormulaC10H16N4O4
Molecular Weight256,26*181,32 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1
InChIKeyJZEOWBJXFSZTJU-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-trans-4-azido-L-proline: Versatile Click Chemistry Building Block


N-Boc-trans-4-azido-L-proline (CAS 132622-68-5) is a non-canonical amino acid derivative belonging to the 4-substituted proline family. It is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine and an azido group in the trans (4R) configuration on the pyrrolidine ring. This compound is a key building block in solid-phase peptide synthesis (SPPS) and bioconjugation, where its azido moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Its (4R) stereochemistry is critical, as it has been shown to stabilize the polyproline II (PPII) helical conformation, a property that distinguishes it from its (4S) diastereomer [1]. It is typically supplied as a white powder with a purity of ≥98% (HPLC) and a molecular weight of 256.26 g/mol .

trans-(4R) configuration reported to support PPII helix study
Boc group orthogonal to Fmoc-based SPPS
Azido handle enables CuAAC click chemistry conjugation

N-Boc-trans-4-azido-L-proline: Why 4R Stereochemistry Matters


The selection of a 4-substituted proline derivative is not trivial, as the stereochemistry at the 4-position (cis vs. trans, R vs. S) dictates the compound's ability to direct peptide conformation and, consequently, the biological or material function of the resulting peptide [1]. Generic substitution with an alternative, such as the cis- (4S) azidoproline isomer or a hydroxyproline analog, will fundamentally alter the target molecule's properties. Specifically, the trans-(4R) configuration in N-Boc-trans-4-azido-L-proline is essential for stabilizing the polyproline II (PPII) helix, a conformation crucial for collagen mimicry and certain protein-protein interactions [2]. Its (4S) counterpart is known to destabilize this structure. Furthermore, while the azido group provides a versatile chemical handle for bioorthogonal conjugation, the Boc protecting group's orthogonality to Fmoc-based SPPS is a key determinant in synthetic route design, making it a specific choice for certain sequences [3].

Target (4R)
Substitute
PPII Helix Stability
Reported stabilizing
4S isomer reported destabilizing
Click Chemistry Handle
Azido (CuAAC active)
Hydroxyproline lacks this functionality
SPPS Orthogonality
Boc compatible with Boc/Bzl SPPS
Fmoc analog not suitable for Boc/Bzl SPPS

N-Boc-trans-4-azido-L-proline: Head-to-Head Comparative Evidence


PPII Helix Stabilization: 4R vs. 4S Azidoproline

Direct conformational analysis demonstrates that N-Boc-trans-4-azido-L-proline, which possesses the (4R) stereochemistry, stabilizes the polyproline II (PPII) helical structure. In contrast, its (4S) diastereomer (N-Boc-cis-4-azido-L-proline) has a destabilizing effect on the same conformation [1]. This was established through circular dichroism (CD) spectroscopy on acetylated monomeric building blocks and corresponding oligoprolines.

PPII Helix Stability
Head-to-head
4R: Stabilizing vs. 4S: Destabilizing
Supports PPII helix stabilization context
CD spectroscopy; qualitative comparison
Peptide Conformation Collagen Mimetics Polyproline Helices

Collagen Triple Helix Stability: 4R-Azidoproline vs. Hydroxyproline

In the context of collagen model peptides (CMPs), the (4R)-azidoproline residue, derived from N-Boc-trans-4-azido-L-proline, provides a stabilizing effect on the collagen triple helix that is comparable to that of the native (4R)-hydroxyproline (Hyp) residue [1]. This finding is significant because it demonstrates that the azido group can serve as a bioisostere for the hydroxyl group of Hyp in stabilizing the triple helix, while also introducing a unique chemical handle for further functionalization via click chemistry.

Collagen Triple Helix
Head-to-head
Stabilizing effect comparable to Hyp
Supports collagen mimetic stability review
Thermal denaturation; CMP context
Collagen Mimetics Triple Helix Stability Biomaterials

Purity and Synthetic Efficiency vs. Other Isomers

A high-yielding, efficient synthesis for N-Boc-trans-4-azido-L-proline and its isomers has been established, which enables its reliable procurement at high purity. The compound is commercially available with a purity of ≥98% (HPLC) . While the optimized synthetic route is general for several 3- and 4-azidoproline isomers [1], the commercial availability and consistent purity of the (4R) isomer are critical for ensuring reproducible results in peptide synthesis and bioconjugation, reducing the need for in-house purification and characterization.

Purity Specification
Lot attribute
≥98% (HPLC)
Reported purity supports SPPS reproducibility
Supplier specification; review required
Peptide Synthesis Building Block Purity Process Chemistry

Click Chemistry Reactivity of Azido Group

The azido group of N-Boc-trans-4-azido-L-proline is a highly specific handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reactivity is a key differentiator from analogs like N-Boc-trans-4-hydroxy-L-proline, which lacks this bioorthogonal functionality. While other azido-prolines share this reactivity, the combination of this clickable group with the stabilizing (4R) stereochemistry is unique to this compound. In contrast, Fmoc-protected analogs are compatible with Fmoc/tBu SPPS but not Boc/Bzl SPPS, highlighting the importance of the Boc protecting group for specific synthetic strategies [1].

CuAAC Reactivity
Class-level inference
Azido: active for CuAAC; Hydroxy: non-reactive
Enables click-based bioconjugation context
Data to verify; standard conditions assumed
Bioconjugation Click Chemistry Peptide Functionalization

N-Boc-trans-4-azido-L-proline: Validated Application Scenarios


Functionalizable Collagen Mimetic Peptides

This compound is the optimal building block for creating CMPs that require both native-like triple helix stability and a site for post-synthetic functionalization. As shown in Section 3, the (4R)-azidoproline residue confers a stabilizing effect on the collagen triple helix comparable to native hydroxyproline, a property not shared by its (4S) isomer [1]. The azido group then allows for the conjugation of fluorophores, drugs, or other bioactive molecules via CuAAC click chemistry without compromising the helix stability [1].

Conformationally-Defined Peptide Inhibitors

In peptide drug discovery, the PPII helix is a key recognition motif. N-Boc-trans-4-azido-L-proline is the preferred proline analog for stabilizing this conformation within a synthetic peptide. Direct evidence confirms that the (4R) stereochemistry present in this compound stabilizes the PPII helix, whereas the alternative (4S) isomer destabilizes it [2]. Using this compound allows researchers to lock the peptide into the biologically active conformation, potentially increasing target binding affinity and specificity compared to using a flexible or destabilizing proline analog.

Boc-Protected Precursor for SPPS Bioconjugation

For researchers employing solid-phase peptide synthesis (SPPS), this compound provides a reliable, high-purity (≥98%) azido-building block compatible with Boc/Bzl protection strategies . Its Boc group is orthogonal to the commonly used Fmoc protecting group, offering flexibility in synthetic design. The high purity ensures efficient coupling and minimizes side reactions during automated synthesis, leading to higher yields of the desired full-length peptide with a precisely placed chemical handle for subsequent bioorthogonal labeling or cyclization reactions .

Infrared Probes for Protein Dynamics

The unique vibrational signature of the azido group makes this compound a valuable building block for creating site-specific infrared (IR) probes. Research has shown that 4-azidoproline can be used both as a structure-control and a structure-probing element [3]. By incorporating N-Boc-trans-4-azido-L-proline into a protein or peptide of interest, researchers can use IR spectroscopy to monitor local conformational changes and dynamics, a technique that leverages the specific and distinct IR absorption of the azido moiety, which is absent in canonical amino acids.

Application
Selection Property
Validation Focus
Functionalizable collagen mimetic synthesis
4R-azidoproline stability profile
Triple helix thermal stability and click conjugation
PPII helix-stabilized peptide design
4R stereochemical control
PPII conformation maintenance vs. 4S isomer
Boc/Bzl SPPS with post-synthetic modification
High purity and Boc orthogonality
Coupling efficiency and azide survival
Site-specific IR probe incorporation
Unique azido vibrational signature
Local conformational change monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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